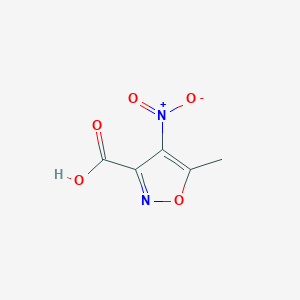

5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRMISJOXYRPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679331 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960225-75-6 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-nitro-3-isoxazolecarboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring an isoxazole core substituted with a methyl group, a nitro group, and a carboxylic acid, provides a scaffold for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro group and the reactive potential of the carboxylic acid moiety make it a valuable building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering a technical resource for researchers in the field.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. It exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 960225-75-6 | [1][2] |

| Molecular Formula | C₅H₄N₂O₅ | [1] |

| Molecular Weight | 172.10 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | - |

| Solubility | Low in water; Soluble in DMSO and DMF | - |

| Predicted Boiling Point | 394.9 ± 42.0 °C | - |

| Predicted Density | 1.622 ± 0.06 g/cm³ | - |

| Predicted pKa | 1.02 ± 0.35 | - |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of its precursor, 5-methylisoxazole-3-carboxylic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position of the isoxazole ring.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 5-Methylisoxazole-3-carboxylic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 5-methylisoxazole-3-carboxylic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

Once the starting material is fully dissolved, add potassium nitrate portion-wise, maintaining the temperature below 10 °C. The addition of potassium nitrate to concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.

-

Maintain the reaction at 50 °C for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

The precipitate, this compound, is then collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the functional groups present: the nitro group and the carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations, most notably amide bond formation. This reaction is crucial for its application in medicinal chemistry, allowing for the coupling of this isoxazole scaffold to various amine-containing fragments to generate a library of derivatives for biological screening.

Experimental Protocol: Amide Coupling

-

Activate the carboxylic acid of this compound using a suitable coupling agent such as HATU or EDC in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

-

Add the desired primary or secondary amine to the activated ester.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

The workup typically involves an aqueous wash followed by extraction with an organic solvent and purification by column chromatography.

Reactions of the Nitro Group

The nitro group on the isoxazole ring is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized. Additionally, the nitro group can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of various nucleophiles onto the isoxazole ring.[4]

Applications in Drug Discovery

The 5-methyl-4-nitro-isoxazole scaffold is a key pharmacophore in the design of various therapeutic agents. The ability to readily derivatize both the carboxylic acid and the nitro group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Kinase Inhibitors

A significant application of this compound and its derivatives is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoxazole core can act as a scaffold to position key functionalities that interact with the ATP-binding site of kinases. The synthesis of a library of amide derivatives from this compound is a common strategy to identify potent and selective kinase inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key reactive functional groups provide a platform for the generation of diverse molecular libraries. The demonstrated utility of the isoxazole scaffold in the development of kinase inhibitors highlights the potential of this compound in the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

-

5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

This compound | CAS 960225-75-6 | AMERICAN ELEMENTS ®. American Elements. Available at: [Link]

-

Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]

-

This compound | C5H4N2O5 | CID 50998636 - PubChem. PubChem. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 960225-75-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C5H4N2O5 | CID 50998636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a robust and reproducible two-stage synthetic strategy, beginning with the formation of the core 5-methyl-3-isoxazolecarboxylic acid scaffold, followed by a regioselective nitration. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge for successful synthesis. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility has been noted in the exploration of structure-activity relationships for inhibitors of critical enzymes like glutathione peroxidase 4.[1] The isoxazole ring itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[2]

The synthesis of the target compound is most logically approached via a two-part strategy. This approach allows for controlled construction and purification at each critical stage, maximizing the final yield and purity.

The core synthetic pathway involves:

-

Part I: Construction of the Isoxazole Ring. Formation of the foundational intermediate, 5-methyl-3-isoxazolecarboxylic acid.

-

Part II: Electrophilic Nitration. Introduction of the nitro group at the C4 position of the isoxazole ring.

This guide will dissect each part, providing both the theoretical underpinning and a practical, field-tested protocol.

Overall Synthetic Workflow

Caption: Overall two-stage synthetic workflow.

Part I: Synthesis of the 5-Methyl-3-isoxazolecarboxylic Acid Scaffold

The construction of the isoxazole ring is the foundational step. Isoxazoles are typically synthesized by reacting a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[3][4] For the specific target of 5-methyl-3-isoxazolecarboxylic acid, a highly efficient one-pot method utilizing 2,5-hexanedione and nitric acid has been reported, which offers a direct and high-yield route.[5][6]

Causality and Mechanistic Insight

In this reaction, nitric acid serves a dual role. It acts as the oxidizing agent to transform the diketone and also as the source of the nitrogen and one oxygen atom for the heterocyclic ring, likely through intermediates that are then attacked by a nucleophilic species generated from the diketone. The reaction proceeds via a complex condensation and cyclization cascade to form the stable aromatic isoxazole ring. This method is advantageous as it bypasses the need to handle hydroxylamine directly and begins from a readily available, inexpensive starting material.

Part II: Regioselective Nitration of the Isoxazole Ring

The second critical stage is the introduction of the nitro group onto the C4 position of the isoxazole ring. This is achieved through an electrophilic aromatic substitution (EAS) reaction. The isoxazole ring, while aromatic, has distinct electronic properties. The C4 position is generally the most electron-rich and thus most susceptible to electrophilic attack, especially when flanked by an electron-donating group (methyl at C5) and an electron-withdrawing group (carboxylic acid at C3).

Causality and Mechanistic Insight: The Role of the Nitrating Mixture

The classic nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[7]

Mechanism:

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid.

-

Formation of Nitronium Ion: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

-

Electrophilic Attack: The π-electron system of the isoxazole ring attacks the nitronium ion, preferentially at the C4 position, to form a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (such as HSO₄⁻) abstracts the proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the final nitrated product.

This regioselectivity is a key feature of the isoxazole system and allows for the clean formation of the desired 4-nitro isomer.[8]

Nitration Reaction Mechanism

Caption: Mechanism of electrophilic nitration.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Starting Material |

| Nitric Acid (≥65%) | HNO₃ | 63.01 | Oxidant/Reagent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent |

| Methanol | CH₃OH | 32.04 | Recrystallization Solvent |

| Crushed Ice/Deionized Water | H₂O | 18.02 | Quenching/Washing |

Procedure

Part I: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid [5][6]

-

Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser, place 200 mL of 5.2 M nitric acid.

-

Initial Heating: Heat the nitric acid to its boiling point. Once boiling, switch off the direct heat source.

-

Addition of Diketone: Carefully add 2,5-hexanedione (45.75 g, 0.4 mol) dropwise through the reflux condenser. The addition should be controlled to maintain a steady reaction without excessive fuming. This addition may take approximately 1 hour.

-

Reflux: After the addition is complete, resume heating and maintain the solution at reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Allow the reaction mixture (a light yellow solution) to cool slightly before pouring it slowly into a beaker containing 200 g of crushed ice.

-

Precipitation: Place the beaker in an ice bath for 30 minutes to ensure complete precipitation of the product.

-

Filtration and Washing: Filter the precipitated white crystals using a Büchner funnel. Wash the crystals thoroughly with ice-cold water to remove residual acid.

-

Drying and Recrystallization: Dry the crude product. Recrystallize from aqueous methanol to obtain pure 5-methyl-3-isoxazolecarboxylic acid. The expected yield is approximately 81%.

Part II: Nitration to this compound

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly and carefully add 30 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid with stirring. Keep the temperature below 10 °C.

-

Dissolution of Substrate: In a separate three-necked flask equipped with a stirrer and a thermometer, dissolve 10 g of 5-methyl-3-isoxazolecarboxylic acid in 50 mL of concentrated sulfuric acid, keeping the temperature below 20 °C.

-

Nitration Reaction: Cool the substrate solution to 0-5 °C in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Time: After the addition is complete, allow the mixture to stir at 5-10 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry and electrophilic aromatic substitution. By employing a two-stage strategy involving the initial formation of the isoxazole core followed by a regioselective nitration, high yields of the pure target compound can be reliably achieved. The protocols and mechanistic discussions provided in this guide offer a comprehensive framework for researchers, enabling the successful application of this chemistry in academic and industrial drug discovery settings.

References

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. [Link]

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic letters, 7(23), 5203–5205. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]

-

Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. [Link]

-

ResearchGate. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]

-

Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 53-62. [Link]

-

LookChem. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? [Link]

-

Perkowska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. [Link]

-

MDPI. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. [Link]

-

Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30141–30155. [Link]

-

PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

-

ResearchGate. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Chimichi, S., & Cosimelli, B. (1990). On the nitration of 5-phenyl- and 3-methyl-5-phenylisoxazoles. Heterocycles, 31(3), 437-441. [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

American Elements. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

Sources

- 1. This compound CAS#: 960225-75-6 [amp.chemicalbook.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 5-methyl-4-nitro-3-isoxazolecarboxylic acid. Isoxazole derivatives are a significant class of heterocyclic compounds, known for a wide array of biological activities.[1][2] The introduction of a nitro group can further modulate these properties, making precise structural confirmation essential.[3][4] We present a logical, field-proven workflow, integrating mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each section details not only the experimental protocol but also the underlying scientific rationale, ensuring a self-validating and robust analytical strategy for researchers, scientists, and drug development professionals.

Introduction to the Analytical Challenge

The target molecule, this compound (Chemical Formula: C5H4N2O5), presents a unique analytical puzzle.[5][6] Its structure combines several key functional groups on a compact isoxazole core: a carboxylic acid, a nitro group, and a methyl group. The relative positions of these substituents are critical to the molecule's chemical and biological properties. The primary objective of this guide is to establish an irrefutable analytical workflow to confirm the hypothesized connectivity and three-dimensional structure.

The proposed elucidation strategy is a sequential process, where each technique provides a layer of evidence, culminating in a fully validated structure. We will begin with foundational techniques that confirm molecular weight and functional groups, then proceed to detailed connectivity mapping, and finally, achieve absolute spatial confirmation.

The Elucidation Workflow: A Step-by-Step Approach

Our strategy is designed for maximal information gain at each stage. The workflow ensures that each piece of data corroborates the others, creating a self-validating analytical system.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Mass and Vibrational Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing any new compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

Predicted Data:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₄N₂O₅ | Based on the proposed structure. |

| Exact Mass | 188.00967 Da | Calculated for the neutral molecule. |

| [M-H]⁻ Ion (Negative ESI) | m/z 187.00242 | Deprotonation of the highly acidic carboxylic acid proton is the most likely event in negative ion mode. |

| [M+H]⁺ Ion (Positive ESI) | m/z 189.01692 | Protonation could occur on the isoxazole nitrogen or the nitro group in positive ion mode. |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).[7]

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) equipped with an ESI source.[7]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass calculated for the predicted molecular formula. The mass accuracy should be within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[8] The vibrational frequencies of bonds are sensitive to their environment, allowing us to confirm the presence of the carboxylic acid, nitro, and C-H groups within the molecule.

Predicted Data:

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad band, characteristic of the hydrogen-bonded hydroxyl group.[9] |

| ~1720 - 1700 | C=O stretch (Carboxylic Acid) | Strong, sharp absorption. Its position indicates a conjugated carboxylic acid. |

| ~1560 & ~1350 | N-O stretch (Nitro Group) | Two strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively.[10] |

| ~3100 - 3000 | C-H stretch (Methyl) | Weak to medium absorptions. |

| ~1600 - 1450 | C=N & C=C stretch (Isoxazole Ring) | Medium to weak absorptions characteristic of the heterocyclic ring. |

Experimental Protocol:

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.[7]

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Place the sample on the crystal and record the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[7]

-

Data Processing: The instrument software automatically subtracts the background spectrum to generate the final IR spectrum.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[11] By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the molecular puzzle atom by atom.

¹H and ¹³C NMR Spectroscopy

Predicted Data:

Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 (very broad) | Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.[7] |

| ~2.8 | Singlet | 3H | Methyl (-CH₃) | The methyl group is attached to the isoxazole ring and is expected to be a singlet with no adjacent protons. |

Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~162 | Carboxylic Acid (C=O) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[7] |

| ~170 | C5 (C-CH₃) | The carbon bearing the methyl group. |

| ~158 | C3 (C-COOH) | The carbon attached to the carboxylic acid group. |

| ~125 | C4 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group will be significantly deshielded. |

| ~14 | Methyl (-CH₃) | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).[12]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[7]

2D NMR for Unambiguous Assignments

Expertise & Experience: While 1D NMR provides the list of ingredients (protons and carbons), 2D NMR provides the recipe for how they are connected. For a molecule like this with several quaternary carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals long-range (2-3 bond) correlations between protons and carbons.

Key Predicted HMBC Correlations:

Caption: Key expected HMBC correlations for structure confirmation.

-

The protons of the methyl group (~2.8 ppm) should show correlations to the carbon they are attached to (C5 , ~170 ppm) and the adjacent quaternary carbon (C4 , ~125 ppm).

-

The carboxylic acid proton (~13.5 ppm), if observable, should show a correlation to the carbonyl carbon (~162 ppm) and potentially to the ring carbon it is attached to (C3 , ~158 ppm).

Experimental Protocol (2D NMR):

-

Setup: Use the same sample prepared for 1D NMR.

-

Acquisition: Run standard 2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs and HMBC for long-range C-H correlations.

-

Data Analysis: Analyze the 2D contour plots to identify cross-peaks, which represent correlations. These correlations are used to definitively link the proton and carbon skeletons.

The Gold Standard: Single-Crystal X-ray Crystallography

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] It provides a precise 3D map of the electron density in the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.

Experimental Protocol:

-

Crystallization: The most critical and often challenging step is growing a single crystal of suitable quality. This involves slow crystallization of the purified compound from a suitable solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.[13]

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded by a detector.[13]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined, and the structure is refined to yield the final, high-resolution molecular structure.[13]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow detailed in this guide—from initial molecular formula determination by HRMS and functional group identification by FTIR, to detailed connectivity mapping with 1D and 2D NMR, and finally, absolute confirmation with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This self-validating approach ensures the highest level of scientific integrity, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

References

- Benchchem. Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.

- Benchchem. A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.

- Benchchem. A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.

- Benchchem. Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.

-

ResearchGate. Single-crystal X-ray structure of compound 12. Available from: [Link]

-

National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. Available from: [Link]

-

National Center for Biotechnology Information. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Available from: [Link]

-

PubMed. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

International Journal of Current Research and Academic Review. Identification of bioactive compounds using different solvents through FTIR studies and GC- MS analysis. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

American Elements. This compound. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. Available from: [Link]

-

PubMed. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available from: [Link]

-

SpectraBase. Isoxazole, 5-(4-methylphenyl)-4-nitro-3-phenyl- - Optional[13C NMR]. Available from: [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

-

PubMed. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). Available from: [Link]

-

wwjmrd.com. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available from: [Link]

-

SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)]. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H4N2O5 | CID 50998636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. plantsjournal.com [plantsjournal.com]

- 9. wwjmrd.com [wwjmrd.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Methyl-4-nitroisoxazole-3-carboxylic Acid (CAS No. 960225-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitroisoxazole-3-carboxylic acid, identified by the CAS number 960225-75-6, is a highly functionalized heterocyclic compound that has emerged as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and a methyl-substituted isoxazole core, provides a rich platform for chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

5-Methyl-4-nitroisoxazole-3-carboxylic acid is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below. While experimental data for some properties are not widely published, predicted values from computational models provide useful estimates.

| Property | Value | Source |

| CAS Number | 960225-75-6 | N/A |

| Molecular Formula | C₅H₄N₂O₅ | [2][3] |

| Molecular Weight | 172.10 g/mol | [3] |

| Appearance | White to pale yellow solid | [1][4] |

| Boiling Point (Predicted) | 394.9 ± 42.0 °C | [4] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.02 ± 0.35 | [4] |

| Solubility | Soluble in DMSO and DMF; low solubility in water | [1] |

Synthesis

A common synthetic route to 5-methyl-4-nitroisoxazole-3-carboxylic acid involves the nitration of its precursor, 5-methylisoxazole-3-carboxylic acid.[4]

Experimental Protocol: Synthesis of 5-Methyl-4-nitroisoxazole-3-carboxylic acid[4]

-

To a stirred solution of concentrated sulfuric acid (5 mL), slowly add 5-methylisoxazole-3-carboxylic acid (1.5 g, 11.8 mmol).

-

Once the starting material is fully dissolved, add potassium nitrate (1.83 g, 18.1 mmol) portion-wise, maintaining the temperature at room temperature.

-

After the addition is complete, warm the reaction mixture to 50 °C.

-

Stir the reaction at 50 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-methyl-4-nitroisoxazole-3-carboxylic acid.

Reactivity and Synthetic Utility

The chemical reactivity of 5-methyl-4-nitroisoxazole-3-carboxylic acid is dictated by its three functional groups, which can be selectively targeted to generate a diverse array of derivatives.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a key transformation in the synthesis of many biologically active molecules. Standard peptide coupling reagents can be employed for this purpose.

-

Dissolve 5-methyl-4-nitroisoxazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is crucial for introducing new substituents and modulating the electronic properties of the molecule.

-

Dissolve or suspend 5-methyl-4-nitroisoxazole-3-carboxylic acid or its derivative in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon pressure).

-

If using a chemical reductant like SnCl₂, the reaction is typically performed at an elevated temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst (if applicable) and concentrate the filtrate.

-

Purify the resulting amine by column chromatography or other suitable methods.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

A primary application of 5-methyl-4-nitroisoxazole-3-carboxylic acid is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The isoxazole scaffold can serve as a bioisosteric replacement for other heterocycles in known kinase inhibitors.

The general workflow for utilizing this compound in kinase inhibitor synthesis is depicted below:

Caption: Synthetic workflow for developing kinase inhibitors.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in human cancers.[5][6] Small molecule inhibitors targeting components of this pathway, such as PI3K and Akt, are of significant therapeutic interest.[7][8] The scaffold of 5-methyl-4-nitroisoxazole-3-carboxylic acid can be elaborated to generate potent inhibitors of this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Applications in Materials Science

Beyond its pharmaceutical applications, 5-methyl-4-nitroisoxazole-3-carboxylic acid is also explored in materials science. The strong electron-withdrawing nature of the nitroisoxazole moiety makes it a candidate for use in organic electronic materials, such as those for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1] The ability to tune its electronic properties through chemical modification is a key advantage in this field.

Safety and Handling

5-Methyl-4-nitroisoxazole-3-carboxylic acid should be handled with appropriate safety precautions. It is recommended to use chemical-resistant gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1] The compound is sensitive to basic conditions and should be stored in a tightly sealed container at room temperature or under refrigerated conditions as specified by the supplier.[1][4]

Suppliers

5-Methyl-4-nitroisoxazole-3-carboxylic acid is commercially available from a number of chemical suppliers catering to the research and development market. When sourcing this compound, it is advisable to request a certificate of analysis to ensure purity.

A non-exhaustive list of suppliers includes:

Conclusion

5-Methyl-4-nitroisoxazole-3-carboxylic acid is a valuable and versatile chemical intermediate with significant potential in both drug discovery and materials science. Its trifunctional nature allows for the facile generation of diverse chemical libraries, particularly for the development of targeted therapeutics like kinase inhibitors. As research into novel heterocyclic scaffolds continues to expand, the importance of this compound as a key building block is likely to grow.

References

-

U.S. National Library of Medicine. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC. Available from: [Link].

-

Taylor & Francis Online. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Available from: [Link].

-

Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. Available from: [Link].

-

PubMed. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Available from: [Link].

-

American Elements. 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid | CAS 960225-75-6 | AMERICAN ELEMENTS ®. Available from: [Link].

-

U.S. National Library of Medicine. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available from: [Link].

-

PubChem. This compound | C5H4N2O5 | CID 50998636. Available from: [Link].

-

ACS Publications. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives | The Journal of Organic Chemistry. Available from: [Link].

-

U.S. National Library of Medicine. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available from: [Link].

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link].

-

Wiley Online Library. Applications of 3,5‐Dialkyl‐4‐nitroisoxazoles and Their Derivatives in Organic Synthesis. Available from: [Link].

-

PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: [Link].

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. americanelements.com [americanelements.com]

- 3. 960225-75-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 960225-75-6 [amp.chemicalbook.com]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. drugs.com [drugs.com]

- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, 10% in THF un… [cymitquimica.com]

- 10. This compound | 960225-75-6 [chemicalbook.com]

The Biological Versatility of 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of a nitro group and specific substitutions, as seen in 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, presents a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon structure-activity relationships of analogous compounds. We will delve into its potential as an anticancer and antimicrobial agent, outlining the mechanistic rationale and providing detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing nitroisoxazole derivative.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse array of therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and immunomodulatory effects.[2] The versatility of the isoxazole core allows for fine-tuning of its biological activity through various substitutions, making it a fertile ground for the development of novel therapeutics.

This compound is a derivative that combines the foundational isoxazole ring with a methyl group, a nitro group, and a carboxylic acid moiety. Each of these functional groups is expected to contribute to the overall biological profile of the molecule. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and interactions with biological targets. This guide will explore the predicted biological activities of this specific compound based on the established pharmacology of related structures.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder with the molecular formula C₅H₄N₂O₅ and a molecular weight of approximately 172.09 g/mol .[3][4] It exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides or esters, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₅ | [3][4] |

| Molecular Weight | ~172.09 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Low in water; Soluble in DMSO, DMF | [1] |

Potential Biological Activities

While direct and extensive biological studies on this compound are not widely published, its structural features suggest potential activities in several key therapeutic areas. This section will extrapolate its likely biological profile based on data from structurally related compounds.

Anticancer Activity

The nitroisoxazole scaffold has emerged as a promising pharmacophore in oncology. Research into related compounds suggests that this compound could exert anticancer effects through multiple mechanisms.

Mechanistic Rationale:

One of the most compelling potential mechanisms is the inhibition of glutathione peroxidase 4 (GPX4) .[5] GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death. Inhibition of GPX4 leads to an accumulation of lipid peroxides and subsequent cell death, a pathway that is particularly relevant for treating therapy-resistant cancers. The "nitroisoxazole warhead" is a recognized feature in some GPX4 inhibitors, and this compound could be investigated for its structure-activity relationship as a GPX4 inhibitor.[5]

Furthermore, isoxazole derivatives have been explored as kinase inhibitors .[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The structural framework of this compound makes it a candidate for screening against various cancer-related kinases. Studies on other isoxazole-containing molecules have shown potent inhibitory activity against a range of kinases involved in cell proliferation and survival.[6]

Finally, nitroaromatic compounds, including nitroimidazoles, have demonstrated cytotoxic activity against various cancer cell lines.[7][8] This cytotoxicity is often attributed to their ability to generate reactive oxygen species (ROS) under hypoxic conditions, which are prevalent in solid tumors.

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

Isoxazole derivatives have a long-standing history as effective antimicrobial agents.[9][10] The presence of the nitro group in this compound may enhance this activity, as nitro-heterocyclic compounds are known for their potent antibacterial and antiparasitic properties.

Mechanistic Rationale:

The antimicrobial action of nitro-heterocycles often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates cytotoxic metabolites and reactive nitrogen species that can damage microbial DNA, proteins, and other essential macromolecules, leading to cell death. This mechanism is the basis for the activity of several clinically used nitroimidazole drugs.

Derivatives of 5-methylisoxazole have shown significant antitubercular and antibacterial activity.[9] For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated against Mycobacterium tuberculosis and other bacteria, with some compounds exhibiting potent inhibitory effects.[9] Similarly, derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide have been tested against a panel of bacterial strains.[10] These studies provide a strong rationale for investigating the antimicrobial properties of this compound.

Experimental Workflow for Antimicrobial Evaluation:

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

General Synthetic Approach:

-

Synthesis of a β-ketoester precursor: This can typically be achieved through a Claisen condensation or a similar reaction.

-

Cyclization with hydroxylamine: The β-ketoester is reacted with hydroxylamine to form the isoxazole ring.

-

Nitration: The isoxazole ring is then nitrated using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.

-

Hydrolysis: If the synthesis starts with an ester, the final step would be the hydrolysis of the ester to the carboxylic acid.

Note: This is a generalized pathway. The specific reaction conditions, reagents, and purification methods would need to be optimized.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established biological activities of the isoxazole and nitroisoxazole scaffolds, this compound warrants thorough investigation for its potential anticancer and antimicrobial properties. The proposed mechanisms of action, including GPX4 inhibition in cancer and nitro-reductive activation in microbes, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound. Future studies should focus on synthesizing and characterizing this compound and its derivatives, followed by comprehensive in vitro and in vivo testing. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The insights gained from such studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of nitroisoxazole compounds.

References

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H4N2O5 | CID 50998636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound CAS#: 960225-75-6 [amp.chemicalbook.com]

- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemistry and Pharmacology of Nitroisoxazole Carboxylic Acids

The confluence of the isoxazole ring, a nitro functional group, and a carboxylic acid moiety creates a molecular architecture of significant interest in medicinal chemistry. The isoxazole ring is considered a "privileged structure" due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions.[1] The nitro group, a potent electron-withdrawing group, is a well-established pharmacophore found in a wide array of therapeutic agents, including antineoplastic, antibiotic, and antiparasitic drugs.[2][3] Its presence can profoundly influence a molecule's electronic properties, reactivity, and potential for inducing cellular redox stress, a mechanism often exploited in antimicrobial and anticancer therapies.[2][4][5]

The carboxylic acid group is a fundamental functional group in drug design, often crucial for forming ionic interactions with biological targets.[6] However, its inherent acidity and polarity can also present challenges related to metabolic instability and poor membrane permeability.[7][8] Interestingly, the isoxazole core itself can serve as a bioisostere or surrogate for a carboxylic acid, offering a strategic alternative for modulating physicochemical properties while retaining biological activity.[7][9] This guide provides a comprehensive technical overview of nitroisoxazole carboxylic acids, exploring their synthesis, key chemical properties, and burgeoning applications in drug development, from anticancer to antiparasitic agents.

Part 1: Synthetic Strategies and Methodologies

The synthesis of nitroisoxazole carboxylic acids and their derivatives involves a range of organic chemistry techniques. The specific route often depends on the desired substitution pattern on the isoxazole ring. A common conceptual approach involves the construction of the isoxazole ring from primary nitro compounds, followed by modification or introduction of the carboxylic acid functionality.[1][10]

Key Synthetic Approaches

-

Cycloaddition Reactions: 1,3-dipolar cycloadditions are a cornerstone for isoxazole synthesis. This can involve the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne. The nitro and carboxylic acid groups can be present on either the dipole or the dipolarophile precursor.

-

Reactions of Primary Nitro Compounds: Aldehydes and primary nitro compounds can react in a 1:2 molar ratio to yield isoxazole derivatives.[1] Modifications of this process allow for controlled regioselectivity and the introduction of various substituents.

-

Nucleophilic Aromatic Substitution (SNAr): 5-Nitroisoxazoles are particularly susceptible to SNAr reactions, allowing for the introduction of various nucleophiles. This strategy has been used to synthesize bis(isoxazole) derivatives by reacting 5-nitroisoxazoles with bis(nucleophiles).[11]

-

Transformation of Existing Scaffolds: In some cases, the isoxazole ring can be transformed into a carboxylic acid group under specific conditions, such as treatment with a strong base, highlighting its role as a carboxylic acid surrogate.[9]

Below is a generalized workflow for the synthesis of a nitroisoxazole carboxylic acid derivative.

Caption: Generalized workflow for nitroisoxazole carboxylic acid synthesis.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol is a representative example based on methodologies described for isoxazole synthesis from primary nitro compounds.[1][4][12]

Objective: To synthesize a 3-aryl-5-nitroisoxazole derivative.

Materials:

-

Substituted aromatic aldehyde

-

Ethyl nitroacetate

-

Base (e.g., Piperidine or Triethylamine)

-

Dehydrating agent/Oxidant (e.g., Copper(II) acetate)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for subsequent hydrolysis)

Procedure:

-

Condensation: Dissolve the aromatic aldehyde (1.0 eq) and ethyl nitroacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours to form the intermediate nitroalkene. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a second equivalent of a primary nitro compound (e.g., nitromethane) and a suitable base/catalyst system like Cu(OAc)₂.

-

Reflux the mixture for 6-12 hours. The reaction involves the formation of a dinitro intermediate which then cyclizes to the isoxazole ring.[10]

-

Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The crude product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Purify the crude ester product by column chromatography (Silica gel, using a hexane/ethyl acetate gradient).

-

Hydrolysis: Dissolve the purified nitroisoxazole ester in a mixture of ethanol and 1M NaOH solution.

-

Stir the mixture at room temperature or gentle heat until TLC indicates the complete consumption of the ester.

-

Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with cold 1M HCl to precipitate the nitroisoxazole carboxylic acid.

-

Filter the final product, wash with water, and dry to obtain the pure acid.

-

Characterization: Confirm the structure using NMR, IR spectroscopy, and Mass Spectrometry.

Part 2: Biological Activities and Therapeutic Potential

The nitroisoxazole carboxylic acid scaffold has demonstrated significant potential across several therapeutic areas, primarily driven by the unique electronic and chemical properties conferred by the nitro group.

Anticancer Activity: Dual-Targeting of GPX4 and MDM2

A significant breakthrough has been the development of nitroisoxazole-containing compounds as dual inhibitors of glutathione peroxidase 4 (GPX4) and mouse double minute 2 (MDM2).[13][14]

-

Mechanism of Action:

-

MDM2 Inhibition: MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, these compounds prevent the degradation of p53, allowing it to accumulate and trigger apoptosis (programmed cell death) in cancer cells.[13][14]

-

GPX4 Inhibition: GPX4 is a crucial enzyme that protects cells from ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation. Inhibiting GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), inducing ferroptotic cell death.[13][14]

-

The ability to induce both apoptosis and ferroptosis through a single molecule represents a powerful strategy to overcome cancer cell resistance. Certain spiro[pyrrolidin-oxindole] derivatives incorporating a nitroisoxazole moiety have shown potent activity against breast adenocarcinoma cells, both in vitro and in vivo.[14]

Caption: Dual inhibition of MDM2 and GPX4 by nitroisoxazole derivatives.

Antiparasitic Activity: Combating Chagas Disease

Nitroisoxazole derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][12] Current treatments are limited by significant side effects and low efficacy in the chronic phase of the disease.[5]

-

Mechanism of Action: The activity of these compounds is linked to the nitro group. It is believed to generate oxidative stress within the parasite through the formation of free radicals and reactive oxygen species (ROS), which damage cellular components and lead to parasite death.[4][5] Furthermore, molecular docking studies suggest these compounds can interact with and inhibit cruzipain, a key cysteine protease essential for the parasite's survival and replication.[5] The lipophilicity and size of the substituents on the nitroisoxazole core play a crucial role in modulating this trypanocidal activity.[4]

| Compound ID | Parasite Form | Activity Metric | Value | Reference |

| Compound 9 | Epimastigote | % Trypanocidal Effect | 52 ± 4% | [4][12] |

| Compound 9 | Epimastigote | IC₅₀ | 166 ± 4 µM | [12] |

| Compound 9 | Trypomastigote | % Trypanocidal Effect | 15 ± 3% | [5][12] |

Table 1: Selected in vitro trypanocidal activity data for a lead nitroisoxazole derivative.

Enzyme Inhibition: Xanthine Oxidase

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.[15] Overactivity of this enzyme leads to hyperuricemia and is implicated in conditions like gout. While these specific examples were not nitro-substituted, the study highlighted that replacing a cyano group with a nitro group generally reduced inhibitory potency, demonstrating the profound impact of the nitro substituent on target engagement.[15] This underscores the necessity of careful structure-activity relationship (SAR) studies when incorporating this functional group.

Experimental Protocol: MTT Assay for Trypanocidal Activity

This protocol is based on the methodology used to assess the activity of nitroisoxazole derivatives against T. cruzi.[4]

Objective: To determine the viability of T. cruzi epimastigotes after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Procedure:

-

Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

-

Compound Preparation: Prepare a stock solution of the nitroisoxazole carboxylic acid derivative in DMSO and make serial dilutions in the culture medium.

-

Assay Setup: Seed a 96-well microplate with epimastigotes at a density of 1 x 10⁶ parasites/mL.

-

Treatment: Add different concentrations of the test compound to the wells. Include wells for a positive control (e.g., Nifurtimox), a negative control (parasites with vehicle, e.g., 0.1% DMSO), and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 28°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at room temperature.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of parasite viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).

Part 3: Future Perspectives and Conclusion

Nitroisoxazole carboxylic acids represent a versatile and potent chemical scaffold with significant, yet not fully exploited, therapeutic potential. The documented dual-action anticancer activity is particularly compelling, offering a promising avenue for developing therapies that can circumvent resistance.[13][14] In the realm of infectious diseases, their activity against T. cruzi warrants further optimization to improve potency against the clinically relevant trypomastigote form and to enhance selectivity over mammalian cells.[12]

Future research should focus on:

-

Systematic SAR Studies: A deeper exploration of how substituents on both the isoxazole ring and other parts of the molecule affect potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial.

-

Mechanism Elucidation: While the role of the nitro group in generating oxidative stress is a common hypothesis, further studies are needed to pinpoint the precise molecular targets and pathways affected in different organisms.

-

Exploring New Therapeutic Areas: The inherent bioactivity of the nitroisoxazole scaffold suggests its potential utility in other areas, such as antiviral, anti-inflammatory, or neuroprotective agents, which remain largely unexplored.[12]

References

-

Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. (2021). ResearchGate. Available at: [Link]

-

Liu, S. J., et al. (2021). Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. European Journal of Medicinal Chemistry, 217, 113359. Available at: [Link]

-

(2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024). MDPI. Available at: [Link]

-

Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (n.d.). MDPI. Available at: [Link]

-

Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024). PubMed. Available at: [Link]

-

5-Methyl-4-nitro-3-isoxazolecarboxylic acid. PubChem. Available at: [Link]

-

5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). MDPI. Available at: [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Available at: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH. Available at: [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

6-Nitro-1,2-benzoxazole-3-carboxylic acid. PubChem. Available at: [Link]

- Kollonitsch, J. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. Google Patents. US3325507A.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Available at: [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). PubMed. Available at: [Link]

-

Primary nitro compounds. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI. Available at: [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews. Available at: [Link]

-

Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI. Available at: [Link]

-

Horgan, C. & O'Sullivan, T.P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]